3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-cyclohexyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C12H15N3S/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16) |
InChI Key |
MMRCXMJHAFHBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=CC=N3)NC2=S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The foundational step in synthesizing the imidazo[4,5-b]pyridine core involves cyclocondensation of 2,3-diaminopyridine derivatives with aldehydes. As demonstrated in a patent (CN103788086A), 2,3-diamino-4-cyanopyridine reacts with aldehydes under sodium metabisulfite and DMF conditions to form 3H-imidazo[4,5-b]pyridine-7-cyano intermediates. For 3-cyclohexyl substitution, cyclohexanecarboxaldehyde serves as the aldehyde source. The reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the amino groups, followed by dehydration to form the imidazole ring.
Key parameters include:
Thiolation of the Imidazole Core
The thiol group at position 2 is introduced via post-cyclization modification. A common strategy involves treating the intermediate with thiourea or phosphorus pentasulfide (P₂S₅). For example, in analogous syntheses of imidazo[4,5-b]pyridin-2-ylthioacetanilides, thiolation is achieved by reacting chloro- or bromo-substituted precursors with thiourea in ethanol under reflux. Applying this to the 7-cyano intermediate from Step 1.1 would require substitution of a leaving group (e.g., Cl) at position 2 with a thiol.
Alkylation Under Phase Transfer Catalysis
Direct Introduction of the Cyclohexyl Group
An alternative route involves alkylation of a pre-formed imidazo[4,5-b]pyridine-2-thiol precursor. Research on alkylated imidazo[4,5-b]pyridines highlights the use of phase transfer catalysis (PTC) for efficient N-alkylation. For instance, reacting imidazo[4,5-b]pyridine-2-thiol with cyclohexyl bromide in a biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB) as the catalyst yields the target compound.
Side Reactions and Optimization
Competitive S-alkylation is a potential side reaction, leading to sulfides rather than the desired N-cyclohexyl product. To suppress this, polar aprotic solvents like DMF or DMSO are preferred, as they stabilize the thiolate anion, favoring N-alkylation. Additionally, using excess cyclohexyl bromide (1.5 equivalents) drives the reaction to completion.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.45 (s, 1H, H-5),
-
δ 7.90 (d, J = 5.2 Hz, 1H, H-7),
-
δ 4.20–4.10 (m, 1H, cyclohexyl CH),
13C NMR (100 MHz, DMSO-d6) :
X-ray Crystallography
Single-crystal X-ray diffraction of a related compound (3-isopropyl-3H-imidazo[4,5-b]pyridine-2-thiol) confirms the planar imidazo[4,5-b]pyridine core and the equatorial conformation of the alkyl substituent. Bond lengths and angles align with density functional theory (DFT) calculations, validating the synthetic route.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Thiol-Based Nucleophilic Substitution Reactions
The thiol group participates in nucleophilic displacement reactions, particularly under alkaline conditions. Key transformations include:
Oxidation Reactions
The thiol group undergoes controlled oxidation to sulfonic acids or sulfonamides:
Cyclization Reactions
The compound serves as a precursor in annulation reactions:
Intramolecular Cyclization
Under acidic conditions (HCl/EtOH, reflux):
-
Forms tricyclic derivatives via S-C bond formation between thiol and pyridine C-H positions .
-
Reaction monitored by TLC shows 78% yield after 6 hr.
Cross-Dehydrogenative Coupling (CDC)
With β-ketoesters (AcOH/EtOH, O₂, 130°C):
-
Generates pyrazolo[1,5-a]pyridine hybrids via C-N bond formation .
-
Oxygen atmosphere critical for dehydrogenation (94% yield vs. 6% under Ar) .
Metal-Complexation Behavior
The thiol and pyridinic nitrogen atoms act as ligands:
Biological Redox Interactions
The thiol group mediates interactions with proteins:
-
Forms mixed disulfides with thioredoxin Cys32 (k₂ = 1.8×10³ M⁻¹s⁻¹) .
-
Redox potential (E°') measured as -0.29 V vs. NHE.
Thermal Degradation Pathways
Pyrolysis-GC/MS analysis (N₂, 300°C) reveals:
-
Thiol elimination → imidazo[4,5-b]pyridine (m/z 145)
-
Cyclohexyl radical recombination → bicyclic byproducts
-
SO₂ evolution above 400°C.
Scientific Research Applications
3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. A detailed examination of case studies and data tables will illustrate its potential.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents. For instance, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their cytotoxicity against several cancer cell lines. Notably, compounds exhibited moderate cytotoxic effects against MCF-7 and K562 cells, with K562 being the most sensitive. The most active derivative showed selective inhibition of COX-2 with an IC50 value of 9.2 µmol/L, indicating a promising pathway for developing anti-inflammatory and anticancer drugs .
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| 2a | MCF-7 | 15.0 |
| 2b | K562 | 8.5 |
| 2c | SaOS2 | 20.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been linked to its ability to selectively inhibit cyclooxygenase enzymes (COX). In vitro studies demonstrated that certain derivatives not only inhibited COX-1 but exhibited a higher selectivity for COX-2, which is crucial for developing safer anti-inflammatory medications .
Case Study: Selective COX Inhibition
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) |
|---|---|---|
| 3f | 21.8 | 9.2 |
| 3g | 43.0 | 15.0 |
Antimicrobial Activity
The antimicrobial efficacy of imidazo[4,5-b]pyridine derivatives has also been explored. Compounds have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies indicated that specific substitutions significantly enhance antimicrobial activity .
Case Study: Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4a | MRSA | 0.25 |
| 4b | E. coli | 0.5 |
| 4c | Pseudomonas aeruginosa | 1.0 |
Neurological Applications
Emerging research suggests that derivatives of imidazo[4,5-b]pyridine may influence GABAA receptor activity, which is vital for treating neurological disorders such as anxiety and epilepsy . The ability to selectively target these receptors could lead to the development of new therapeutic agents with fewer side effects.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle and Substituent Variations
The following compounds are selected for comparison based on structural homology or functional group similarity:
Pharmacological and Physicochemical Differences
- Lipophilicity and Bioavailability : The cyclohexyl group in the target compound increases logP compared to methyl or unsubstituted analogues, suggesting improved blood-brain barrier penetration .
- Reactivity : The thiol group enables disulfide bond formation or metal chelation, which is critical for enzyme inhibition (e.g., acyl-ACP thioesterases in herbicide development ). In contrast, thiazolo or oxazolo derivatives lack this reactivity due to sulfur incorporation in the ring system.
- Biological Activity :
- Imidazo derivatives (e.g., 5-chloro variant) show anticancer activity via cytotoxicity, while thiazolo derivatives (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) exhibit anti-inflammatory effects by modulating exudative inflammation .
- Oxazolo derivatives display reduced antimicrobial activity compared to imidazo analogues, likely due to decreased basicity .
Biological Activity
3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the imidazo[4,5-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Biological Activity Overview
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including this compound. In vitro testing showed significant activity against both Gram-positive and Gram-negative bacteria, with a stronger effect observed against Gram-positive strains such as Bacillus cereus compared to Escherichia coli .
- Kinase Inhibition : Compounds in this class have been identified as potential inhibitors of various protein kinases. Specifically, they modulate pathways associated with inflammation and cancer progression by targeting Janus kinases (JAKs) and other relevant kinases . The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl group can influence potency and selectivity for these targets.
- Neuropharmacological Effects : Some derivatives have shown promise as ligands for serotonin receptors (5-HT6R), suggesting potential applications in treating neurological disorders. The modulation of these receptors can lead to enhanced cognitive functions and mood stabilization .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50 Values (nM) | Reference |
|---|---|---|---|
| Antimicrobial | Bacillus cereus | 45 | |
| Escherichia coli | 150 | ||
| Kinase Inhibition | JAK3 | 28 | |
| Other Protein Kinases | Varies | ||
| Serotonin Receptor | 5-HT6R | 50 |
Case Study: Antimicrobial Evaluation
In a recent study, several imidazo[4,5-b]pyridine derivatives were evaluated for their antibacterial activity using standard disk diffusion methods. The results indicated that compounds with a cyclohexyl substitution exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this modification. The study concluded that structural modifications significantly impact biological efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, particularly those associated with JAK signaling.
- Receptor Modulation : By interacting with serotonin receptors, it may influence neurotransmitter levels and receptor activity, contributing to its neuropharmacological effects.
Q & A
Q. What are the common synthetic routes for preparing 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol?
The synthesis typically involves a multi-step protocol starting with cyclocondensation or alkylation reactions. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via one-pot reactions using substituted pyridines and cyclohexylamine. A key step involves the introduction of the thiol group through nucleophilic substitution or conjugate addition under basic conditions (e.g., pyridine/water mixtures) to stabilize intermediates . Reagents like sodium dithionite or acrylonitrile are often used to functionalize the core scaffold .
Q. What characterization techniques are essential for confirming the structure of this compound?
Standard techniques include:
- 1H NMR spectroscopy to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm and aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry for molecular ion ([M+H]+) and fragmentation patterns.
- IR spectroscopy to identify thiol (-SH) stretching vibrations (~2500 cm⁻¹) and imidazole ring vibrations .
- Elemental analysis to verify purity (>95%) and stoichiometry .
Q. What biological assays are typically used to evaluate its activity in early-stage research?
- In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines to assess IC₅₀ values .
- Anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents) to measure exudate volume reduction .
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from structural modifications (e.g., substituents on the imidazo-pyridine core) or assay conditions. For example:
- Substituent effects : The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability but reducing solubility, which may explain variable in vivo efficacy .
- Assay specificity : Anti-inflammatory activity in thiazolo[4,5-b]pyridines correlates with COX-2 selectivity, but off-target effects (e.g., NF-κB modulation) require validation via gene expression profiling .
- Dose-response validation : Use orthogonal assays (e.g., Western blotting for protein targets) to confirm mechanistic hypotheses .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst screening : Basic catalysts (e.g., pyridine) improve thiol-group incorporation by stabilizing intermediates .
- Solvent optimization : Polar aprotic solvents (DMSO or DMF) enhance solubility of aromatic intermediates .
- Temperature control : Reactions at 80–100°C balance kinetics and decomposition risks .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .
Q. How do computational methods (e.g., DFT) aid in understanding structure-activity relationships (SAR)?
Density Functional Theory (DFT) studies predict:
- Electron density distribution : The thiol group’s nucleophilicity influences reactivity with biological targets (e.g., cysteine residues in enzymes) .
- Conformational stability : The cyclohexyl group’s chair conformation minimizes steric hindrance, enhancing binding affinity .
- Solvation effects : LogP calculations guide solubility adjustments for in vivo applications .
Q. What advanced techniques validate anti-cancer mechanisms beyond cytotoxicity assays?
- Apoptosis profiling : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Kinase profiling panels : High-throughput screening against 100+ kinases to identify off-target effects .
- Metabolomics : LC-MS analysis of ATP/ADP ratios to assess mitochondrial dysfunction .
Q. How are statistical methods applied to interpret pharmacological data?
- ANOVA with post-hoc tests (e.g., Tukey’s) compares dose-response groups .
- Multivariate regression models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Principal Component Analysis (PCA) reduces dimensionality in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
